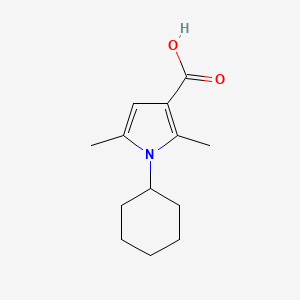

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the molecular formula C13H19NO212. It is used for proteomics research2.

Synthesis Analysis

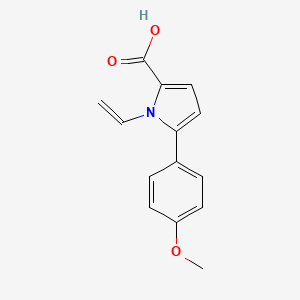

The synthesis of pyrrole derivatives like “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride3.Molecular Structure Analysis

The molecular structure of “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 1-position with a cyclohexyl group and at the 2,5-positions with methyl groups12.Chemical Reactions Analysis

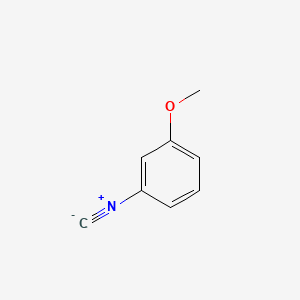

The specific chemical reactions involving “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” are not readily available. However, pyrrole compounds are known to undergo various reactions such as N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” are not fully detailed in the available resources. However, it has a molecular weight of 211.29 g/mol12.Aplicaciones Científicas De Investigación

Synthesis Techniques and Intermediates

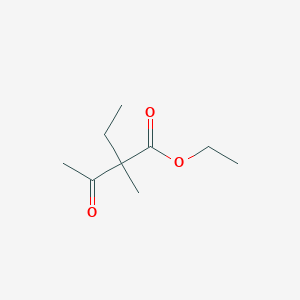

Research on compounds related to 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid often focuses on their synthesis and the production of intermediates for further chemical transformations. For instance, β-Bromo-α,β-unsaturated carboxylic acids undergo carbonylative cyclization with 2,2-dimethylhydrazine under specific conditions to yield 1-(dimethylamino)-1H-pyrrole-2,5-diones, demonstrating a method to synthesize pyrrole derivatives with potential applicability in synthesizing related compounds (Bae & Cho, 2014). Similarly, the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones leads to complex pyrrole derivatives, showcasing another synthetic pathway for related chemical structures (Bannikova, Maslivets, & Aliev, 2004).

Antimicrobial Applications

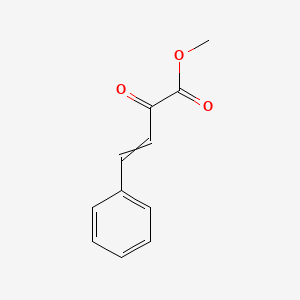

The exploration of 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid-related compounds extends into their antimicrobial properties. A study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities. The findings revealed that these derivatives exhibit significant antibacterial and antifungal properties, attributed to the presence of the heterocyclic ring in their structure. This suggests the potential of these compounds in the development of new antimicrobial agents (Hublikar et al., 2019).

Spectroscopy and Quantum Chemical Approaches

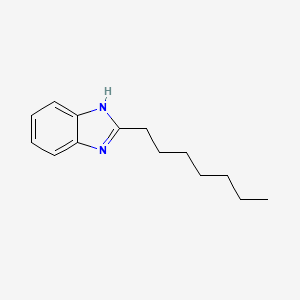

Research on spectroscopy and quantum chemical analysis of pyrrole derivatives, such as ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides insight into their molecular interactions and structure. These studies involve characterizing the products through various spectroscopic methods and quantum chemical calculations, aiding in understanding the molecular behavior and interaction potential of these compounds (Singh et al., 2013).

Safety And Hazards

The specific safety and hazards information for “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is not available in the resources.

Direcciones Futuras

The future directions for “1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” are not specified in the available resources. However, given its use in proteomics research2, it may have potential applications in the study of proteins and their roles in biological processes.

Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.

Propiedades

IUPAC Name |

1-cyclohexyl-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-8-12(13(15)16)10(2)14(9)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVGWKKJNWJABL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359180 |

Source

|

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

CAS RN |

797798-85-7 |

Source

|

| Record name | 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)